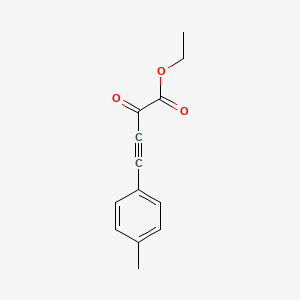

Ethyl 2-oxo-4-(p-tolyl)but-3-ynoate

Description

The Significance of α-Ketoesters as Versatile Building Blocks in Organic Chemistry

α-Ketoesters are a class of organic compounds characterized by a ketone functional group adjacent to an ester group. This vicinal arrangement of two carbonyl groups results in unique chemical reactivity, making them highly prized intermediates in synthesis. nih.gov The presence of the adjacent ester group significantly enhances the electrophilicity of the ketonic carbonyl group, rendering it highly susceptible to nucleophilic attack. nih.govCurrent time information in Bangalore, IN.

This heightened electrophilicity allows α-ketoesters to participate in a wide array of chemical transformations. They are excellent substrates for additions of organometallic reagents, aldol (B89426) additions, Mannich reactions, and carbonyl-ene reactions. nih.gov Furthermore, the unique 1,2-dicarbonyl system possesses multiple reaction sites, including the ketonic carbonyl group (C=O) and the α-carbon, enabling diverse reaction pathways. Current time information in Bangalore, IN. This versatility has been exploited in both asymmetric catalysis and the total synthesis of complex natural products. nih.govCurrent time information in Bangalore, IN. The rigid bidentate coordination of the 1,2-dicarbonyl motif to chiral catalysts can establish a well-defined environment for precise stereochemical control in asymmetric reactions. Current time information in Bangalore, IN.

The Role of But-3-ynoate (B1264759) Moieties in Advanced Synthetic Transformations

The but-3-ynoate scaffold features a terminal alkyne (a carbon-carbon triple bond) separated from an ester group by a methylene (B1212753) spacer. This arrangement makes the alkyne moiety an exceptionally useful handle in advanced synthetic transformations. The sp-hybridized carbons of the alkyne render it more electrophilic than a corresponding alkene, allowing it to undergo nucleophilic addition reactions. msu.edu

But-3-ynoate esters are valuable building blocks for creating carbon-carbon bonds and for constructing cyclic systems. ontosight.ai The terminal alkyne can participate in a variety of powerful coupling and cycloaddition reactions. For instance, they are known substrates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles. The reactivity of the triple bond also allows for its participation in various other transformations, including hydration to form ketones and hydrogenation to produce alkenes or alkanes. msu.edu This makes but-3-ynoate derivatives, such as methyl but-3-ynoate, important precursors for more complex molecules.

Contextualization of Ethyl 2-oxo-4-(p-tolyl)but-3-ynoate within the Landscape of Functionalized Organic Molecules

This compound emerges as a particularly interesting substrate by combining the features of both an α-ketoester and a but-3-ynoate. This dual functionality creates a highly reactive and versatile molecule for synthetic chemists. The compound is a type of β,γ-alkynyl α-ketoester, a class known for its diverse reactivity. The alkyne-1,2-dione structure is noted to be unstable, which can present challenges in purification but also speaks to its high reactivity. nih.gov

The presence of the electron-rich p-tolyl group on the alkyne influences the electronic properties of the triple bond and provides a site for further functionalization. Research has demonstrated the utility of this specific compound and its close analogues in sophisticated catalytic reactions to generate stereochemically rich products. For example, it serves as a prochiral substrate in asymmetric synthesis.

One notable application is its use in catalytic asymmetric carbonyl-ene reactions. When reacted with 5-methyleneoxazolines in the presence of a chiral N,N'-dioxide/Mg(II) catalyst, the corresponding chiral tertiary alcohol is formed with excellent yield and stereoselectivity. rsc.org This transformation highlights the ability of the highly electrophilic keto-carbonyl group within the this compound scaffold to act as a superior electrophile in complex bond-forming events.

Interactive Data Table: Asymmetric Carbonyl-Ene Reaction of this compound

The following table details a specific research finding for a reaction involving a derivative of this compound, demonstrating its application in asymmetric synthesis.

| Product Name | Reactant A | Reactant B | Catalyst System | Yield | Enantiomeric Excess (ee) | Ref. |

| (R)-ethyl 2-hydroxy-2-((2-phenyloxazol-5-yl)methyl)-4-(p-tolyl)but-3-ynoate | This compound | 5-Methylene-2-phenyloxazoline | Chiral N,N'-dioxide/Mg(II) | 90% | 99% | rsc.org |

This specific example underscores the value of this compound as a precursor to optically active, highly functionalized molecules that are of significant interest in medicinal chemistry and materials science. The ability to generate such complex structures with high efficiency and stereocontrol from this readily accessible building block cements its place as a valuable tool in the arsenal (B13267) of modern organic synthesis.

Properties

Molecular Formula |

C13H12O3 |

|---|---|

Molecular Weight |

216.23 g/mol |

IUPAC Name |

ethyl 4-(4-methylphenyl)-2-oxobut-3-ynoate |

InChI |

InChI=1S/C13H12O3/c1-3-16-13(15)12(14)9-8-11-6-4-10(2)5-7-11/h4-7H,3H2,1-2H3 |

InChI Key |

RPQIKSFGFLWZCC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)C#CC1=CC=C(C=C1)C |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 Oxo 4 P Tolyl but 3 Ynoate and Analogous Structures

De Novo Synthesis Approaches

The de novo synthesis of α-ketoesters, including the title compound, relies on the formation of key carbon-carbon bonds to construct the core structure from simpler precursors. These approaches can be broadly categorized into condensation reactions and Grignard-reagent mediated syntheses.

Condensation Reactions in α-Ketoester Formation

Condensation reactions are a cornerstone in the synthesis of α-ketoesters and related dicarbonyl compounds. These reactions typically involve the coupling of an enolate nucleophile with a suitable carbonyl electrophile, followed by an elimination step. The choice of catalyst, whether basic or acidic, is crucial in directing the reaction pathway and achieving high yields.

Base-catalyzed condensations, particularly the Claisen condensation, are widely employed for the synthesis of β-ketoesters and related 1,3-dicarbonyl structures. allen.inwikipedia.org In the context of α-ketoester synthesis, a "crossed" Claisen condensation between a ketone and an oxalate (B1200264) ester is a common and effective strategy.

The reaction between a substituted acetophenone (B1666503) (such as 4'-methylacetophenone) and diethyl oxalate in the presence of a strong base like sodium ethoxide (NaOEt) serves as a prime example. ut.ac.irrsc.org The mechanism initiates with the deprotonation of the α-carbon of the acetophenone by the base, generating a resonance-stabilized enolate ion. allen.injove.com This nucleophilic enolate then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate eliminates an ethoxide ion, yielding the ethyl 2,4-dioxo-4-arylbutanoate product. researchgate.netjove.com This product exists in equilibrium with its enol tautomer. While this method directly produces a 2,4-dioxobutanoate, this structure is a close analog and a potential precursor to the target ynoate through subsequent chemical modifications.

Several studies have utilized this methodology to synthesize a variety of ethyl 2,4-dioxo-4-arylbutanoate derivatives, which are valuable intermediates for creating more complex molecules, including heterocyclic compounds. rsc.orgarabjchem.org The reaction conditions are generally mild, and the starting materials are readily available.

| Reactant 1 | Reactant 2 | Base | Product Type | Reference |

|---|---|---|---|---|

| Substituted Acetophenones | Diethyl Oxalate | Sodium Ethoxide (NaOEt) | Ethyl 2,4-dioxo-4-arylbutanoate | ut.ac.irrsc.org |

| N-acetylpyrrolidine (lithium enolate) | Diethyl Oxalate | LDA/Lithium enolate | β-Ketoester | beilstein-journals.org |

| 2,5-dihydroxyacetophenone | Diethyl Oxalate | Sodium Ethoxide (NaOEt) | C-benzoylpyruvic acid derivative | arabjchem.org |

Acid catalysis represents an alternative approach for promoting condensation reactions. While less common than base catalysis for the direct Claisen-type synthesis of α-ketoesters from ketones and oxalates, acids like 4-methylbenzenesulfonic acid monohydrate (p-TsOH·H₂O) are versatile catalysts for a wide array of organic transformations, including condensations and cyclizations. nih.gov

For instance, p-TsOH has been effectively used to catalyze the reaction between β-ketoesters and other reagents to form complex heterocyclic systems. nih.govacs.org In one documented process, α-keto acids are produced via the acid-catalyzed solvolysis of α,α-(dithio)carboxylic acids, where p-toluenesulfonic acid is a preferred catalyst. google.com This highlights its role in facilitating reactions involving keto-acid derivatives. Although a direct, one-pot acid-catalyzed condensation of a p-tolyl precursor with an oxalate derivative to form the target compound is not prominently featured in the literature, the catalytic power of p-TsOH in related transformations suggests its potential applicability under specific conditions, likely by activating a carbonyl group toward nucleophilic attack. nih.gov

Grignard Reagent-Mediated Synthesis of α-Ketoesters

Organometallic reagents, particularly Grignard reagents, provide a powerful and direct route to α-ketoesters. mdpi.com These reactions involve the nucleophilic addition of a carbanion equivalent to an appropriate electrophilic oxalate derivative.

The reaction of a Grignard reagent with a dialkyl oxalate, such as diethyl oxalate, is a well-established method for preparing α-ketoesters. google.comresearchgate.net The synthesis involves the nucleophilic attack of the Grignard reagent at one of the ester's carbonyl groups. libretexts.org To synthesize a p-tolyl containing α-ketoester, one would typically start with a p-tolylmagnesium halide.

The reaction's efficiency can be influenced by the solvent, with tetrahydrofuran (B95107) (THF) often providing better yields than diethyl ether, especially for primary alkyl Grignards. tandfonline.com A key challenge in this method is the potential for a second addition of the Grignard reagent to the ketone carbonyl of the newly formed α-ketoester, leading to a tertiary alcohol by-product. This can often be controlled by using low temperatures and an excess of the diethyl oxalate. researchgate.net Variations of this method use alternative electrophiles, such as ethyl 2-pyridyl oxalate, which can offer higher yields and easier purification by minimizing the double-addition side reaction. scispace.com

| Grignard Reagent | Oxalate Derivative | Key Conditions | Product Type | Reference |

|---|---|---|---|---|

| Aryl/Alkyl Magnesium Halide | Diethyl Oxalate | THF as solvent, low temperature | α-Ketoester | tandfonline.com |

| p-Methoxyphenylmagnesium bromide | Ethyl 2-pyridyl oxalate | -78 °C | Ethyl 2-oxo-2-(p-methoxyphenyl)acetate | scispace.com |

| Grignard Reagents | Alkyl α-oxo-1H-imidazole-1-acetates | Mild conditions | α-Ketoester | researchgate.net |

A more reactive electrophile for the synthesis of α-ketoesters is ethyl oxalyl monochloride. The high reactivity of the acyl chloride group allows for reaction with organometallic reagents under mild conditions. A particularly effective variation involves the in-situ formation of an organocopper reagent from the Grignard reagent, which then undergoes a coupling reaction.

A patented method for the synthesis of the related compound ethyl 2-oxo-4-phenylbutyrate illustrates this approach. google.com The process involves:

Preparation of a Grignard reagent from a β-halogenoethylbenzene and magnesium.

Reaction of ethyl oxalyl monochloride with a copper salt (e.g., CuX, Li₂CuX₄, or CuCN·LiX) to form a copper acyl chloride salt complex.

Addition of the Grignard solution to the copper acyl chloride complex, resulting in the formation of the α-ketoester. google.com

This copper-catalyzed coupling is highly efficient and selective, minimizing the over-addition that can be problematic in direct reactions with Grignard reagents. researchgate.net The cross-coupling of organocopper reagents with acyl chlorides is a general and powerful method for ketone synthesis, and its application here provides a robust route to α-ketoesters. researchgate.net

Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. This approach is valued for its atom economy and reduction of intermediate isolation steps, leading to more sustainable and streamlined synthetic processes. nih.govyoutube.com

The synthesis of complex keto-esters can be achieved through consecutive multicomponent reactions. While a direct MCR for ethyl 2-oxo-4-(p-tolyl)but-3-ynoate is not extensively documented, related structures are assembled using these principles. For instance, a one-pot, three-component reaction can be envisioned where a p-tolyl-substituted building block, a C2-synthon, and an ester-containing fragment are combined. The development of such a process would likely involve the in-situ generation of a reactive intermediate that subsequently undergoes further transformations. frontiersin.orgresearchgate.net

A plausible, though not explicitly demonstrated for this specific molecule, consecutive approach could involve an initial coupling reaction to form a key intermediate, which then participates in a subsequent cyclization or condensation to yield the final keto-ester. nih.gov

One-pot syntheses are common for preparing keto-esters and their derivatives, often utilizing readily available precursors like ethyl cyanoacetate (B8463686) and ethyl pyruvate (B1213749).

Ethyl Cyanoacetate: This precursor is frequently used in one-pot reactions to generate highly functionalized heterocyclic compounds, and the principles can be adapted for the synthesis of complex acyclic structures. nih.gov For example, a Knoevenagel condensation of an aldehyde with ethyl cyanoacetate, followed by a series of transformations in the same pot, is a common strategy. mdpi.com A hypothetical one-pot synthesis of a derivative of the target compound could involve the reaction of p-tolylacetylene with an activated form of ethyl cyanoacetate.

Ethyl Pyruvate: Ethyl pyruvate is another versatile precursor in one-pot syntheses. It can undergo aldol-type reactions and subsequent transformations to build up complex carbon skeletons. semanticscholar.org A reported one-pot synthesis of β,γ-unsaturated-α-ketoesters involves the reaction of aromatic aldehydes with ethyl pyruvate in the presence of molecular iodine. researchgate.net This method, if applied to p-tolualdehyde, would yield ethyl 2-oxo-4-(p-tolyl)but-3-enoate, a close structural analog to the target compound. Further modification, such as a dehydrogenation step, would be necessary to introduce the alkyne functionality.

A notable one-pot method for the synthesis of β-keto esters involves the reaction of carboxylic acids with ynol ethers, promoted by Ag2O and catalyzed by DMAP. nih.govacs.org This approach provides direct access to β-keto esters without pre-activation of the carboxylic acid.

Catalytic Synthesis Protocols

Catalysis plays a pivotal role in the synthesis of keto-esters, offering efficient and selective routes. Various metals and organocatalysts have been employed to facilitate these transformations.

Palladium-catalyzed reactions: Palladium catalysts are widely used in cross-coupling reactions to form carbon-carbon bonds. The Sonogashira coupling, which couples terminal alkynes with aryl or vinyl halides, is a particularly relevant method for the synthesis of the target compound. organic-chemistry.orglibretexts.orgmdpi.com A plausible route to this compound would involve the Sonogashira coupling of p-tolylacetylene with a suitable electrophile containing the ethyl 2-oxo-butanoate moiety, or the coupling of a p-tolyl halide with a terminal alkyne precursor to the keto-ester. beilstein-journals.org Palladium catalysts are also effective for the synthesis of related allenoates through cross-coupling reactions. organic-chemistry.orgnih.gov

| Catalyst System | Reactants | Product | Yield | Reference |

| Pd(OAc)2, P(p-tol)3 | 3-bromoaniline, 2-methyl-3-butyn-2-ol | 2-methyl-4-(3-aminophenyl)-3-butyn-2-ol | 89% | beilstein-journals.org |

| Pd2dba3·CHCl3, (4-CF3C6H4)3P | Aryl iodides, ethyl 4-bromo-2-alkynoates | Ethyl 2-aryl-2,3-alkadienoates | Good | organic-chemistry.orgnih.gov |

| PdCl2(PPh3)2, CuI | Acyl halides, terminal alkynes | Alkynyl ketones | High | mdpi.com |

Copper nanoparticle catalysis: Copper catalysts, including nanoparticles, have been utilized in the synthesis of α-ketoamides from aryl methyl ketones and secondary amines. researchgate.net Copper(I) is also a crucial co-catalyst in the traditional Sonogashira coupling. organic-chemistry.orglibretexts.org A copper-catalyzed approach could offer a cost-effective and efficient alternative for the synthesis of this compound.

Rhodium-catalyzed processes: Rhodium catalysts are effective for the addition of alkynes to activated ketones and aldehydes. nih.gov For instance, the rhodium-catalyzed reaction of arylboronic acids with ethyl cyanoformate selectively yields α-keto esters. rsc.orgrsc.org This method could be adapted by using p-tolylboronic acid. Additionally, rhodium-catalyzed asymmetric hydrogenation has been employed for the enantioselective reductive coupling of conjugated alkynes and α-ketoesters. organic-chemistry.org

| Catalyst | Reactants | Product | Yield | Reference |

| [Rh(OH)(cod)]2 | p-Tolylboronic acid, ethyl cyanoformate | Ethyl p-toluoylformate | 87% | rsc.orgrsc.org |

| Rh(I) complex | Terminal alkynes, 1,2-diketones | Tertiary alkynyl alcohols | Good | nih.gov |

| Chiral Rhodium Catalyst | 1,3-enynes, ethyl pyruvate | Dienylated α-hydroxy esters | High | organic-chemistry.org |

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of metals. rsc.org Chiral phosphoric acids, for instance, have been used to catalyze the synthesis of bisindole-piperidine-amino acid hybrids. While a direct application to the target molecule is not reported, the principles of organocatalytic activation of precursors could be applied to achieve an enantioselective synthesis of related chiral keto-esters.

Metal-free catalytic systems provide an environmentally benign alternative for the synthesis of keto-esters. Molecular iodine has been shown to catalyze the one-pot synthesis of β,γ-unsaturated-α-ketoesters from aromatic aldehydes and pyruvates. researchgate.net This approach, using p-tolualdehyde, would lead to the corresponding enoate, a precursor to the target molecule.

Electrochemical Synthesis Methods for Organic Scaffolds

Electrochemical methods present a sustainable and efficient route for constructing complex organic molecules. These techniques utilize electricity to drive chemical reactions, often minimizing the need for harsh reagents and reducing waste. unipd.it

A notable application of electrochemistry in synthesizing related structures is the carboxylation of aryl acetylenes with carbon dioxide (CO₂). For example, the nickel(II)-catalyzed electrochemical carboxylation of phenylacetylene (B144264) yields cinnamic acid analogs. This process, conducted at -1.6 V (vs. Ag/AgCl) in dimethylformamide (DMF), can produce compounds like 4-(p-tolyl)but-2-enoic acid with up to 70% efficiency. smolecule.com The underlying mechanism is believed to be an EC⁰CC⁰C pathway, where CO₂ is first reduced to a radical anion that subsequently couples with the alkyne. smolecule.com

Furthermore, electrochemical oxidation has been successfully employed to generate N-radicals from N-H bonds for intramolecular cyclization onto double bonds. The resulting carbon-centered radicals can then be converted into a new double bond through copper-catalyzed oxidative elimination. epfl.ch This strategy has proven effective for synthesizing a variety of 5-membered nitrogen-containing heterocycles. epfl.ch While not a direct synthesis of the title compound, these electrochemical methods highlight the potential for creating its precursors or analogous structures through controlled oxidation and reduction processes. unipd.itepfl.ch

Synthetic Transformations from Precursor Compounds

The synthesis of this compound often relies on the modification of precursor molecules through well-established organic reactions. Esterification and functional group interconversions are two pivotal strategies in this context.

Esterification Reactions to Form Ethyl Esters

Esterification is a fundamental process for introducing the ethyl ester group found in the target molecule. A common approach involves the reaction of a corresponding carboxylic acid with ethanol (B145695) in the presence of an acid catalyst. For instance, (E)-3-acylacrylic acid derivatives can be prepared from the corresponding ketones and glyoxylic acid, and subsequently esterified to yield the desired ethyl esters in approximately 40% yield. rsc.org

Another route involves the pyrolysis of ethyl 3-oxo-3-pyridinyl-2-triphenylphosphoranediylpropanoates to generate the corresponding esters. publish.csiro.au The precursor phosphoranes can be synthesized by reacting pyridinylcarbonyl chlorides with ethyl (triphenylphosphoranediyl)acetate. publish.csiro.au Additionally, the Pinner reaction, which involves treating nitriles with alcohols in the presence of a strong acid, can also produce orthoesters, which are precursors to esters. rsc.org

The following table summarizes various esterification methods for related compounds:

| Precursor | Reagents | Product | Yield | Reference |

| (E)-3-acylacrylic acids | Ethanol, Acid Catalyst | (E)-3-acylacrylic acid ethyl esters | ~40% | rsc.org |

| Pyridinylcarbonyl chlorides | Ethyl (triphenylphosphoranediyl)acetate, then Pyrolysis | Pyridinylpropiolic esters | Not Specified | publish.csiro.au |

| Nitriles | Ethanol, Strong Acid | Orthesters (Ester Precursors) | Not Specified | rsc.org |

| 4-phenyl-2-oxo-3-butenoic acid | Ethanol | 4-phenyl-2-oxo-3-butenoic acid ethyl ester | Not Specified | google.com |

Functional Group Interconversions (e.g., Oxidative transformations)

Functional group interconversions are essential for transforming readily available starting materials into the desired ynone structure. fiveable.meimperial.ac.uk Ynones, which are characterized by a ketone group conjugated with a carbon-carbon triple bond, can be synthesized through various methods, including the oxidation of propargyl alcohols. wikipedia.orguib.noacs.org

One effective method for this transformation is the N-iodosuccinimide (NIS)-mediated oxidation of propargyl alcohols, which proceeds under mild conditions and tolerates a variety of functional groups. acs.org Another approach involves the Swern oxidation of a secondary alcohol, which is itself formed from the reaction of an alkynyllithium compound with an aldehyde. wikipedia.org

Furthermore, a direct synthesis of ynones from aldehydes can be achieved through an oxidative C-C bond cleavage under aerobic conditions. pkusz.edu.cn This method utilizes a gold catalyst and a secondary amine to generate an allenyl aldehyde intermediate, which is then converted to the ynone via in situ oxidative cleavage by molecular oxygen. pkusz.edu.cn

The table below outlines different oxidative transformations for the synthesis of ynones:

| Starting Material | Reagents/Catalyst | Product | Key Features | Reference |

| Propargyl Alcohols | N-Iodosuccinimide (NIS) | Ynones | Mild conditions, good yields | acs.org |

| Secondary Alcohols (from alkynyllithium and aldehyde) | Swern Oxidation Reagents | Ynones | Two-step process | wikipedia.org |

| Aldehydes and Hypervalent Alkynyl Iodides | Gold Catalyst, Secondary Amine, O₂ | Ynones | One-pot, aerobic C-C bond cleavage | pkusz.edu.cn |

Process Optimization and Reaction Efficiency

To enhance the practicality of synthetic routes, optimization of reaction conditions is crucial. This involves strategies to improve reaction yield and selectivity, as well as understanding the influence of solvent systems.

Strategies for Enhancing Reaction Yield and Selectivity

The yield and selectivity of reactions leading to this compound and its analogs can be significantly influenced by various factors. For instance, in the synthesis of terminal propargylamines from ketimines and acetylene (B1199291), the use of a KOtBu/DMSO system at room temperature under a slight excess pressure of acetylene (~2 atm) can lead to yields of up to 94%. researchgate.net

In the context of copper-catalyzed reactions, the choice of catalyst and base can be critical. For the synthesis of pyrazolo[5,1-c] Current time information in Bangalore, IN.nih.govnih.govtriazoles from a 1,2,4-triazolium N-imide and phenylacetylene, using 5 mol% Cu₂Br₂ and 3 equivalents of pyridine (B92270) at room temperature resulted in a 62% yield of a single regioisomer. acs.org The absence of a catalyst or base led to no conversion or a reduced yield, while increasing the catalyst loading was detrimental. acs.org

Temperature is another key parameter. In the synthesis of pyrroles from ketones and acetylene, increasing the reaction temperature to 130-140 °C and using longer reaction times (6-8 hours) were necessary to achieve full conversion of certain ketoxime intermediates. arkat-usa.org Similarly, in the formation of (E)-3-iodo-3-phenyl-2-(phenylsulfonyl)-1-(p-tolyl)-prop-2-en-1-one, increasing the temperature to reflux improved the yield to 83%. researchgate.net

The following table provides examples of optimization strategies:

| Reaction | Optimization Strategy | Effect on Yield/Selectivity | Reference |

| Ethynylation of Ketimines | Use of KOtBu/DMSO, ~2 atm acetylene pressure | Yield up to 94% | researchgate.net |

| Cu-catalyzed Cycloaddition | 5 mol% Cu₂Br₂, 3 equiv. pyridine | 62% yield, single regioisomer | acs.org |

| Pyrrole (B145914) Synthesis from Ketones | Increase temperature to 130-140 °C, longer reaction time | Full conversion of intermediates | arkat-usa.org |

| Iodosulfonylation of Acetylenic Ketones | Increase temperature to reflux | Yield increased to 83% | researchgate.net |

Influence of Solvent Systems and Reaction Media

The choice of solvent can have a profound impact on reaction outcomes. In the synthesis of pyridinylpropiolic esters, the reaction of pyridinylcarboxylic acid with thionyl chloride is carried out in dry benzene (B151609). publish.csiro.au For the halogenation of acetylenic aminoesters, a chloroform (B151607) solution is used. pnrjournal.com

The use of superbasic systems like KOH/DMSO is common in acetylene chemistry. arkat-usa.org For instance, the vinylation of alcohols and phenols can be accelerated by using a ternary mixture of KOH-DMSO-KF. nih.gov In the synthesis of (E)-3-iodo-3-phenyl-2-(phenylsulfonyl)-1-(p-tolyl)-prop-2-en-1-one, a solvent system of ethyl acetate (B1210297)/water (v:v = 2:1) was found to be optimal, increasing the yield to 28% from 12% in ethyl acetate alone, likely due to the improved solubility of the sodium sulfinate reactant. researchgate.net

The table below illustrates the role of different solvent systems:

| Reaction | Solvent System | Purpose/Effect | Reference |

| Synthesis of Pyridinylpropiolic Esters | Dry Benzene | Reaction medium for thionyl chloride reaction | publish.csiro.au |

| Halogenation of Acetylenic Aminoesters | Chloroform | Solvent for the halogenation reaction | pnrjournal.com |

| Vinylation of Alcohols | KOH-DMSO-KF | Accelerates the reaction | nih.gov |

| Iodosulfonylation of Acetylenic Ketones | Ethyl acetate/water (2:1) | Improves solubility of reactant, increases yield | researchgate.net |

| Pyrrole Synthesis | KOH/DMSO | Superbasic medium for acetylene reactions | arkat-usa.org |

Temperature and Pressure Control in Reaction Engineering

The synthesis of complex organic molecules such as this compound and its analogs is highly dependent on the precise control of reaction parameters. Among these, temperature and pressure are critical variables that significantly influence reaction kinetics, product yield, selectivity, and the formation of byproducts. Effective management of these parameters is a cornerstone of reaction engineering, ensuring the development of efficient, safe, and reproducible synthetic protocols.

In the context of synthesizing ynones and related acetylenic compounds, temperature control is paramount. The rate of chemical reactions generally increases with temperature, as dictated by the Arrhenius equation. However, this acceleration is not always beneficial. For many of the multi-step, catalyzed reactions used to produce these structures, such as Sonogashira couplings or reactions involving organometallic reagents, elevated temperatures can lead to undesirable side reactions, decomposition of thermally sensitive starting materials or products, and reduced catalyst stability and selectivity.

For instance, in the palladium-catalyzed carbonylative Sonogashira coupling, a common method for synthesizing alkynones, the reaction temperature is carefully optimized. Studies on the synthesis of various aryl alkynones have shown that a specific temperature, often around 80°C, provides the optimal balance between reaction rate and yield. nih.govorganic-chemistry.org Lower temperatures can lead to sluggish or incomplete reactions, while higher temperatures may promote side reactions like homocoupling of the alkyne or decomposition of the catalyst.

Similarly, in the synthesis of ynones from acyl chlorides and potassium alkynyltrifluoroborate salts, the reaction is typically conducted at ambient temperature (around 20°C). nih.govjove.com This mild condition is advantageous as it avoids the thermal degradation of the reactants and products, contributing to higher yields and purity. The use of more reactive reagents may even necessitate cooling to control the reaction rate and prevent the formation of impurities. For example, in the synthesis of alkynyl hydrazones from 2-oxo-3-butynoates, the reaction temperature was optimized to -20°C to maximize the yield of the desired product and minimize the formation of byproducts. doi.org

The influence of temperature on yield in the synthesis of related compounds is often presented in optimization tables. Below are illustrative data tables synthesized from findings on analogous structures, demonstrating the typical impact of temperature on reaction outcomes.

Table 1: Optimization of Temperature for a Generic Palladium-Catalyzed Ynone Synthesis

| Entry | Temperature (°C) | Yield (%) |

| 1 | 60 | 75 |

| 2 | 80 | 91 |

| 3 | 100 | 82 |

| This table represents a typical optimization trend where a specific temperature maximizes the yield. |

Table 2: Temperature Effect on the Synthesis of an Alkynyl Hydrazone

| Entry | Temperature (°C) | Yield of Product A (%) | Yield of Product B (byproduct) (%) |

| 1 | 25 | 70 | 25 |

| 2 | 0 | 82 | 10 |

| 3 | -20 | 86 | 7 |

| This table illustrates how lowering the temperature can suppress the formation of an undesired byproduct, thereby increasing the yield of the target molecule. doi.org |

Pressure control is another vital aspect of reaction engineering, particularly when gaseous reagents or volatile substances are involved, or when a reaction's equilibrium can be shifted by pressure changes according to Le Châtelier's principle. In the synthesis of this compound and its analogs, pressure control is most relevant in carbonylation reactions where carbon monoxide (CO) gas is a key reagent.

The pressure of CO gas directly influences its concentration in the reaction mixture, which in turn affects the rate of the carbonylation step. In palladium-catalyzed carbonylative couplings, the reaction is often carried out under a specific pressure of CO, typically ranging from atmospheric pressure (1 atm) to higher pressures. nih.gov The optimal pressure is a balance between ensuring a sufficient supply of CO for the reaction and managing the safety risks associated with handling a toxic, flammable gas under pressure.

While detailed studies on the effect of pressure on the specific synthesis of this compound are not widely available, the principles derived from analogous syntheses are directly applicable. The careful optimization of both temperature and pressure is crucial for maximizing the efficiency and selectivity of the synthesis, leading to higher yields of the desired ynone with fewer impurities.

Chemical Reactivity and Advanced Organic Transformations of Ethyl 2 Oxo 4 P Tolyl but 3 Ynoate

Reactivity Profiles of the α-Keto Ester Moiety

The α-keto ester portion of Ethyl 2-oxo-4-(p-tolyl)but-3-ynoate contains two adjacent carbonyl groups, which are prime targets for nucleophilic attack. This dual reactivity allows for a range of chemical transformations, including additions, condensations, and cyclizations.

Nucleophilic Addition Reactions to the Carbonyl Centers

The electrophilic nature of the carbonyl carbons in the α-keto ester moiety makes them susceptible to nucleophilic addition. Various nucleophiles can attack these centers, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, in the presence of a suitable catalyst, these carbonyl groups can undergo addition reactions with organometallic reagents or other carbon nucleophiles, expanding the molecular framework.

The reactivity of related β-keto esters in conjugate addition reactions has been well-documented. For example, the addition of β-keto esters to nitroalkenes can be catalyzed by silver(I) trifluoromethanesulfonate–triphenylphosphine complexes, proceeding efficiently in aqueous media. thieme-connect.com Similarly, the Michael addition of β-keto esters to vinyl ketones can be catalyzed by ytterbium(III) trifluoromethanesulfonate, sometimes in the presence of a co-catalyst like N,N,N',N'-tetramethylethylenediamine (TMEDA). thieme-connect.com These examples highlight the potential for the α-keto ester in this compound to participate in similar carbon-carbon bond-forming reactions.

Condensation and Cyclization Reactions with Nitrogen Nucleophiles (e.g., Amines, Hydrazines)

Nitrogen-based nucleophiles, such as amines and hydrazines, readily react with the dicarbonyl system of the α-keto ester. These reactions often proceed via an initial nucleophilic addition to one of the carbonyl groups, followed by a condensation step that eliminates a molecule of water.

The reaction with hydrazines is particularly significant as it provides a direct route to the synthesis of pyrazole (B372694) derivatives. ekb.eg For example, the condensation of various ethyl 2,4-dioxo-4-arylbutanoate derivatives with phenylhydrazine (B124118) in refluxing ethanol (B145695) leads to the formation of ethyl 1,5-diaryl-1H-pyrazole-3-carboxylates. ekb.eg This transformation underscores the utility of the α-keto ester moiety as a key building block for heterocyclic synthesis. The reaction typically involves the initial formation of a hydrazone, which then undergoes an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. The regioselectivity of this cyclization can often be controlled by the reaction conditions and the nature of the substituents on both the keto ester and the hydrazine (B178648).

The versatility of this approach is further demonstrated by the synthesis of various substituted pyrazoles from the reaction of 1,3-diketones with hydrazines, which can be facilitated by catalysts such as nano-ZnO or conducted under microwave irradiation. mdpi.com

Formation of Stable Hydrazone Derivatives

The reaction of this compound with hydrazine hydrate (B1144303) can lead to the formation of stable hydrazone derivatives. doi.org Specifically, the reaction of ethyl 2-oxo-4-phenylbut-3-ynoate with hydrazine hydrate has been shown to produce the corresponding hydrazone. doi.org The formation of these hydrazones is a critical step in the synthesis of various heterocyclic compounds, including pyrazoles.

A general procedure for the synthesis of alkynyl hydrazones involves the reaction of 2-oxo-3-butynoates with hydrazine hydrate in the presence of acetic acid. doi.org The reaction conditions, such as temperature and the equivalents of hydrazine hydrate, can be optimized to maximize the yield of the desired hydrazone. doi.org For instance, conducting the reaction at -20 °C in 2,2,2-trifluoroethanol (B45653) (TFE) has been found to be effective for the synthesis of (E)-methyl 2-hydrazono-4-(p-tolyl)but-3-ynoate. doi.org

These hydrazone derivatives are not merely intermediates but can be isolated as stable compounds. Their stability and subsequent reactivity make them valuable synthons in organic synthesis.

Transformations Involving the Alkyne Functionality (But-3-ynoate)

The but-3-ynoate (B1264759) portion of the molecule, characterized by a carbon-carbon triple bond, is a hub of reactivity, participating in a variety of transformations, most notably cycloaddition and cyclocondensation reactions for the construction of heterocyclic systems.

Heterocycle Synthesis via Cycloaddition and Cyclocondensation Reactions

The alkyne functionality is a key participant in reactions that lead to the formation of five- and six-membered rings, which are prevalent in many biologically active molecules.

The synthesis of pyrazoles, a class of five-membered aromatic heterocycles with two adjacent nitrogen atoms, is a prominent application of this compound and related compounds. nih.gov Pyrazoles are considered privileged scaffolds in medicinal chemistry due to their wide range of biological activities. nih.gov

One of the most common methods for pyrazole synthesis is the reaction of a 1,3-dicarbonyl compound, or a synthetic equivalent, with a hydrazine. mdpi.commdpi.com In the context of this compound, the α-keto ester moiety in conjunction with the adjacent alkyne provides the necessary three-carbon component for the [3+2] cycloaddition with a hydrazine.

The reaction of β,γ-unsaturated hydrazones, which can be derived from compounds like this compound, can undergo a copper-catalyzed aerobic oxidative cyclization to yield a broad range of pyrazole derivatives. organic-chemistry.org This process is initiated by the formation of a hydrazonyl radical, followed by cyclization. organic-chemistry.org Another approach involves the one-pot condensation of ketones with aldehydes and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles. organic-chemistry.org

Furthermore, the reaction of steroidal alkyne-1,2-diones with phenyl hydrazine hydrochloride in benzene (B151609) at elevated temperatures has been shown to produce 1,5-diaryl-substituted pyrazoles. mdpi.com This highlights the general applicability of the reaction between ynediones and hydrazines for pyrazole synthesis.

The following table summarizes the synthesis of pyrazole derivatives from related starting materials:

| Starting Material | Reagent | Product | Catalyst/Conditions | Reference |

| Ethyl 2,4-dioxo-4-(p-tolyl)butanoate | Phenylhydrazine | Ethyl 1-phenyl-5-(p-tolyl)-1H-pyrazole-3-carboxylate | Ethanol, reflux | ekb.eg |

| β,γ-Unsaturated hydrazones | - | Pyrazole derivatives | Cu-catalyst, aerobic oxidation | organic-chemistry.org |

| Ketones, Aldehydes | Hydrazine monohydrochloride | Pyrazoles | One-pot condensation, oxidation | organic-chemistry.org |

| Steroidal alkyne-1,2-diones | Phenyl hydrazine hydrochloride | 1,5-Diaryl-substituted pyrazoles | Benzene, 60 °C | mdpi.com |

| 1,3-Diketones | Hydrazines | 1,3,5-Substituted pyrazoles | Ethylene glycol, room temperature | mdpi.com |

Pyranone and Chromene Derivatives Synthesis

This compound is a versatile precursor for the synthesis of various heterocyclic compounds, including pyranone and chromene derivatives. These scaffolds are of significant interest due to their presence in a wide range of biologically active molecules. The reactivity of the α,β-alkynyl ketone system in this compound allows for its participation in cyclization reactions to form these six-membered oxygen-containing heterocycles.

One common strategy for the synthesis of chromene derivatives involves a one-pot, three-component reaction. For instance, 3,4-dihydropyrano[c]chromene derivatives can be synthesized through the condensation of an aldehyde, malononitrile (B47326), and 4-hydroxycoumarin. ijcce.ac.ir Adapting this methodology, this compound could potentially react with a suitable phenol (B47542) and a source of active methylene (B1212753) in a catalyzed cyclization to yield chromene structures. The reaction of arylglyoxalmonohydrates with 1,3-diketones and malononitrile in the presence of L-proline as a catalyst also provides a facile route to 4H-chromenes. ijcce.ac.ir

Furthermore, the synthesis of 2(2H)-pyranone derivatives can be achieved from methyl 2-en-4-ynoates through iodolactonization. researchgate.net This suggests that this compound, after selective reduction of the alkyne to an alkene, could undergo a similar intramolecular cyclization to form a pyranone ring.

The following table summarizes a selection of synthetic approaches to pyranone and chromene derivatives that could be adapted for use with this compound.

| Product Type | Reactants | Catalyst/Conditions | Key Features |

| 3,4-Dihydropyrano[c]chromenes | Aromatic aldehydes, malononitrile, 4-hydroxycoumarin | Sulfonic acid functionalized silica (B1680970) | One-pot, three-component reaction, high efficiency. ijcce.ac.ir |

| 4H-Chromenes | Arylglyoxalmonohydrates, 1,3-diketones, malononitrile | L-proline | One-pot, multicomponent synthesis. ijcce.ac.ir |

| 2(2H)-Pyranones | Methyl 2-en-4-ynoates, Iodine or ICl | MeCN, CH2Cl2, or C6H6 at 20°C | Selective iodolactonization. researchgate.net |

β-Lactam Formation

The β-lactam ring is a core structural feature of numerous important antibiotics. The synthesis of β-lactams often involves the [2+2] cycloaddition of a ketene (B1206846) and an imine, known as the Staudinger cycloaddition. This compound, with its reactive functionalities, can serve as a precursor to intermediates suitable for β-lactam formation.

A study on the reaction of a dicarboxylic acid monoester with imines, promoted by acetic anhydride (B1165640), unexpectedly yielded 3-amino-2-azetidinones (β-lactams) instead of the expected δ-lactams. researchgate.net In this reaction, a ketene intermediate is proposed to undergo cycloaddition with the imine. For example, the reaction of N-(2-methoxy-2-oxoethyl)-N-(phenylsulfonyl)glycine with (E)-N-ethyl-1-(p-tolyl)methanimine in the presence of acetic anhydride led to the formation of methyl N-((3RS,4RS)-1-ethyl-2-oxo-4-(p-tolyl)azetidin-3-yl)-N-(phenylsulfonyl)glycinate. nih.gov This highlights a potential pathway where a derivative of this compound could be employed in β-lactam synthesis.

The following table details an example of β-lactam synthesis with a p-tolyl substituent, demonstrating the feasibility of incorporating this group into the final product.

| Product | Reactants | Reagents/Conditions | Yield | Diastereomeric Ratio |

| Methyl N-((3RS,4RS)-1-ethyl-2-oxo-4-(p-tolyl)azetidin-3-yl)-N-(phenylsulfonyl)glycinate | N-(2-methoxy-2-oxoethyl)-N-(phenylsulfonyl)glycine, (E)-N-ethyl-1-(p-tolyl)methanimine | Acetic anhydride, elevated temperature | 66% | 95:5 |

Furan (B31954), Pyrrole (B145914), and Pyrrolidine (B122466) Ring Construction

The structural framework of this compound is well-suited for the construction of five-membered heterocyclic rings such as furans, pyrroles, and pyrrolidines. These heterocycles are fundamental building blocks in medicinal chemistry and materials science.

Furan Synthesis: An iron(III) chloride-catalyzed reaction of ethyl 2-(4-methylbenzoyl)pent-4-ynoate, a compound structurally related to this compound, has been shown to produce ethyl 5-methyl-2-(p-tolyl)furan-3-carboxylate in good yield. umich.edu This transformation likely proceeds through an intramolecular cyclization mechanism, suggesting a direct pathway from alkyne-containing precursors to substituted furans.

Pyrrole and Pyrrolidine Synthesis: The Paal-Knorr synthesis is a classic method for preparing pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia (B1221849). organic-chemistry.org this compound can be converted to a 1,4-dicarbonyl derivative, which can then undergo cyclization to form a pyrrole ring. Additionally, γ,δ-ynones react with amines in the presence of a catalyst to yield pyrroles through a sequence of amination, 5-exo-dig cyclization, and aromatization. thieme-connect.de

For the synthesis of pyrrolidines, a photo-promoted ring contraction of pyridines with silylborane has been developed, affording pyrrolidine derivatives. nih.gov While not a direct application of this compound, this demonstrates an innovative approach to pyrrolidine synthesis. A more direct route could involve the [3+2] cycloaddition of an azomethine ylide with the activated alkyne of this compound.

The table below presents a relevant example of furan synthesis.

| Product | Precursor | Catalyst/Conditions | Yield |

| Ethyl 5-methyl-2-(p-tolyl)furan-3-carboxylate | Ethyl 2-(4-methylbenzoyl)pent-4-ynoate | FeCl3, DCE | 82% (for the precursor synthesis) |

Thiazole (B1198619) and Related Heterocyclic Systems

Thiazole is a key heterocyclic motif found in numerous pharmacologically active compounds. fabad.org.tr The synthesis of thiazole derivatives often involves the reaction of a thioamide with an α-haloketone, known as the Hantzsch thiazole synthesis. This compound can be a precursor to intermediates suitable for such cyclizations.

For instance, a series of novel thiazole derivatives were synthesized from the reaction of 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)thiourea with various electrophiles. nih.gov Reaction with chloroacetone (B47974), followed by diazotization with 4-methylbenzenediazonium (B1208422) chloride, yielded a thiazole derivative containing a p-tolyl group. nih.gov This demonstrates a viable route for incorporating the p-tolyl moiety into a thiazole ring system.

Another approach involves the reaction of N-p-tolylacetamide derivatives with phenacyl bromide and ethyl chloroacetate (B1199739) to afford substituted thiazoles. researchgate.net The versatility of these synthetic methods allows for the creation of a diverse library of thiazole-containing compounds.

The following table summarizes a synthetic route to a thiazole derivative with a p-tolyl group.

| Product | Reactants | Key Steps |

| 4,6-Dimethyl-1-((4-methyl-5-(p-tolyldiazenyl)thiazol-2-yl)amino)-2-oxo-1,2-dihydropyridine-3-carbonitrile | 1-(3-Cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)thiourea, Chloroacetone, 4-Methylbenzenediazonium chloride | 1. Reaction with chloroacetone to form the thiazole ring. 2. Diazotization to introduce the p-tolyl group. |

Indolinone and Oxindole (B195798) Synthesis Pathways

Indolinone and oxindole scaffolds are prevalent in a variety of natural products and synthetic compounds with significant biological activities. The synthesis of these heterocycles can be achieved through various cyclization strategies, some of which could potentially utilize this compound as a starting material or key intermediate.

A common approach to oxindole synthesis is the palladium-catalyzed intramolecular α-arylation of α-haloacetanilides. organic-chemistry.org By preparing an appropriate anilide from a derivative of this compound, this methodology could be applied to construct the oxindole ring system.

Furthermore, spirooxindoles can be synthesized through organocascade reactions. For example, the reaction of methyleneindolinones with 1-bromo-3-nitropropane, catalyzed by a bifunctional catalyst, yields spirooxindole-fused cyclopentanes. acs.org The reactive nature of this compound allows for its conversion into intermediates that could participate in similar cascade reactions to generate complex spirocyclic systems. The synthesis of spiro-pyrrolizidine-oxindoles and spiro-pyrrolidine-oxindoles has also been achieved through [3+2] cycloaddition reactions involving isatin, amino acids, and other components under green conditions. researchgate.net

The table below outlines a general approach for the synthesis of spirooxindoles.

| Product Type | Reactants | Catalyst/Conditions | Key Features |

| Spirooxindole-fused cyclopentanes | Methyleneindolinones, 1-bromo-3-nitropropane | Bifunctional catalyst | Organocascade reaction, stereoselective. acs.org |

| Spiro[pyrrolidine-2,3′-oxindoles] | Isatin, amino acids, 3,5-bis[arylmethylidene]-4-oxipiperidine-N-ethyl | Ultrasound or microwave irradiation | Green synthesis, multicomponent reaction. researchgate.net |

Pyrimidine (B1678525) Derivative Synthesis

Pyrimidines are a fundamental class of diazines that are components of nucleic acids and many biologically active compounds. thieme-connect.de The synthesis of pyrimidine derivatives can be accomplished through various condensation reactions, where this compound could serve as a three-carbon synthon.

A general method for pyrimidine synthesis involves the reaction of a 1,3-dicarbonyl compound with an amidine. This compound, after suitable modification to a 1,3-dicarbonyl equivalent, could be reacted with an amidine to form a pyrimidine ring. For example, the reaction of (E)-1-(p-tolyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one with guanidinium (B1211019) hydrochloride in the presence of a base yields 4-(p-tolyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amine. nih.gov This demonstrates the successful incorporation of a p-tolyl group at the 4-position of the pyrimidine ring.

Another versatile method is the three-component reaction of ketones, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297), which provides a direct route to substituted pyrimidines. organic-chemistry.org

The table below details the synthesis of a pyrimidine derivative containing a p-tolyl group.

| Product | Reactants | Reagents/Conditions | Yield |

| 4-(p-Tolyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amine | (E)-1-(p-Tolyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one, Guanidinium hydrochloride | NaOH, Ethanol, Reflux | 46-69% (for a series of derivatives) |

Reduction Reactions (e.g., Hydrogenation of the Alkyne Bond)

The selective reduction of the carbon-carbon triple bond in this compound is a key transformation that opens up access to a variety of other valuable intermediates. Depending on the reaction conditions and catalyst used, the alkyne can be selectively reduced to a cis- or trans-alkene, or fully reduced to an alkane.

The partial hydrogenation of the alkyne to an alkene is particularly useful, as the resulting α,β-unsaturated ketone (an enone) is a versatile intermediate in its own right. For example, the synthesis of (E)-methyl 4-oxo-4-(p-tolyl)but-2-enoate has been reported, which is the methyl ester analog of the expected product from the trans-selective reduction of this compound's alkyne bond. rsc.org This enoate can then be used in a variety of reactions, such as Michael additions, Diels-Alder reactions, and further reductions.

Complete hydrogenation of the alkyne and ketone functionalities would lead to the corresponding saturated keto-ester or alcohol-ester, further expanding the synthetic utility of the starting material. The choice of catalyst (e.g., Lindlar's catalyst for cis-alkene, sodium in liquid ammonia for trans-alkene, or palladium on carbon for complete saturation) is crucial for controlling the outcome of the reduction.

The table below shows an example of a related reduced product.

| Compound | Key Structural Feature | Synthetic Precursor (Implied) |

| (E)-Methyl 4-oxo-4-(p-tolyl)but-2-enoate | α,β-Unsaturated ketone (trans-alkene) | Mthis compound |

Stereoselective and Asymmetric Transformations

The quest for enantiomerically pure compounds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. This compound, with its array of reactive functional groups, serves as a valuable prochiral substrate for a variety of stereoselective and asymmetric transformations. These reactions allow for the creation of complex molecular architectures with precise control over the three-dimensional arrangement of atoms, leading to the synthesis of chiral molecules with high enantiomeric purity.

Asymmetric Catalysis in C-C Bond Formation

The formation of carbon-carbon bonds in an asymmetric fashion is a powerful tool for building molecular complexity. researchgate.net In the context of this compound, the electrophilic nature of the acetylenic bond and the adjacent ketone make it an excellent candidate for asymmetric conjugate addition and cycloaddition reactions.

Recent research has demonstrated the utility of related azlactone derivatives in the stereoselective synthesis of cyclopentene-based amino acids with a quaternary carbon center. acs.org In a notable example, the reaction of 4-(prop-2-yn-1-yl)-2-(p-tolyl)oxazol-5(4H)-one with α,β-unsaturated aldehydes, catalyzed by a combination of a palladium complex and a chiral secondary amine, leads to the formation of highly functionalized cyclopentenes. acs.org Subsequent acidic opening of the azlactone ring furnishes the corresponding amino acid derivatives with high diastereoselectivity and enantioselectivity (85–97% ee). acs.org This transformation highlights the potential for creating spirocyclic structures and then converting them into valuable chiral building blocks. acs.org

A key strategy in asymmetric C-C bond formation is the use of chiral catalysts that can differentiate between the two prochiral faces of the substrate. researchgate.net Copper-catalyzed asymmetric conjugate addition reactions represent a versatile method for achieving enantioselective C-C bond formation. rug.nl While specific examples with this compound are not extensively detailed in the provided literature, the general principles of copper-catalyzed asymmetric conjugate addition to activated alkynes are well-established and applicable. These reactions typically involve the in-situ formation of a chiral organocopper reagent that preferentially adds to one face of the alkyne, thereby inducing chirality.

The following table summarizes the results of a stereoselective spirocyclization reaction used to synthesize cyclopentene-based amino acids, demonstrating the potential for asymmetric C-C bond formation with related substrates.

| Entry | α,β-Unsaturated Aldehyde | Product | Yield (%) | dr | ee (%) |

| 1 | 2-Methyl-2-butenal | Methyl (1S,2R)-1-benzamido-3-formyl-4-methyl-2-(p-tolyl)cyclopent-3-ene-1-carboxylate | 48 | >20:1 | 95 |

| 2 | 2-Ethyl-2-butenal | Methyl (1S,2R)-1-benzamido-2-(p-tolyl)-3-ethyl-3-formylcyclopent-3-ene-1-carboxylate | 55 | >20:1 | 96 |

| 3 | 2-Phenyl-2-butenal | Methyl (1S,2R)-1-benzamido-3-formyl-2-(p-tolyl)-3-phenylcyclopent-3-ene-1-carboxylate | 62 | >20:1 | 92 |

Enantioselective Amination of Propargylic Substrates

The introduction of a nitrogen-containing functional group in a stereoselective manner is of paramount importance for the synthesis of a vast array of biologically active molecules, including pharmaceuticals and agrochemicals. thieme-connect.de The propargylic position of this compound is a prime target for such transformations. Enantioselective amination of propargylic substrates can be achieved through various catalytic systems, leading to the formation of chiral propargylamines, which are versatile synthetic intermediates. whiterose.ac.uk

While direct enantioselective amination of this compound is not explicitly detailed in the provided search results, the reactivity of the activated alkyne suggests its suitability for such reactions. The development of electrophilic amination reactions provides a pathway to synthesize nitrogen-containing heterocycles. bris.ac.uk For instance, dearomatizing amination reactions of phenols and naphthols have been developed, showcasing the potential for creating complex nitrogen-containing scaffolds. bris.ac.uk These methods often rely on the generation of an electrophilic nitrogen source that can be attacked by a nucleophile in a chiral environment.

The general strategies for the asymmetric amination of activated alkynes often involve the use of chiral transition metal catalysts or organocatalysts. These catalysts can activate the alkyne towards nucleophilic attack by an amine or generate a chiral aminating reagent. The resulting chiral enamines or imines can then be further transformed into valuable products. whiterose.ac.uk Given the structural features of this compound, it is a promising candidate for the development of new enantioselective amination methodologies.

Cascade and Tandem Reaction Sequences

Cascade and tandem reactions, where multiple bond-forming events occur in a single synthetic operation, represent a highly efficient approach to the construction of complex molecular architectures from simple starting materials. researchgate.net These processes are characterized by their high atom economy and operational simplicity, as they obviate the need for isolation and purification of intermediates. researchgate.net The unique combination of functional groups in this compound makes it an ideal substrate for the design of novel cascade and tandem reaction sequences.

One notable example is the tandem double [3 + 2] cycloaddition reaction of N-cyanomethylisoquinolinium ylide with two molecules of a dipolarophile. In a related study, various aromatic aldehydes react with N-cyanomethylisoquinolinium chloride and 1,3-indanedione in a one-pot reaction to generate complex spiro polycyclic compounds in high yields. acs.org This reaction proceeds through a cascade of events initiated by the in-situ generation of an isoquinolinium ylide, which then undergoes a [3 + 2] cycloaddition, followed by a subsequent intramolecular cyclization. The electrophilic alkyne of this compound would be an excellent reaction partner in such a sequence.

The following table illustrates the scope of this tandem reaction with various aromatic aldehydes, yielding a diverse range of spiro[benzo[f]imidazo[5,1,2-cd]indolizine-4,2′-indenes].

| Entry | Ar | Product | Yield (%) |

| 1 | C₆H₅ | 2a | 90 |

| 2 | 4-MeC₆H₄ | 2b | 92 |

| 3 | 4-MeOC₆H₄ | 2c | 94 |

| 4 | 4-FC₆H₄ | 2d | 88 |

| 5 | 4-ClC₆H₄ | 2e | 89 |

| 6 | 4-BrC₆H₄ | 2f | 87 |

| 7 | 2-ClC₆H₄ | 2g | 85 |

| 8 | 3-NO₂C₆H₄ | 2h | 83 |

Furthermore, organocatalytic cascade reactions provide a powerful platform for the stereoselective synthesis of complex molecules. unm.edu While direct applications with this compound are emerging, related activated Michael acceptors have been successfully employed in various cascade sequences, such as Michael-aldol and sulfa-Michael-aldol reactions. These reactions often utilize bifunctional organocatalysts, like squaramides or thioureas, to activate both the nucleophile and the electrophile, leading to the formation of multiple stereocenters with high control. researchgate.net

Derivatization Strategies and Scaffold Diversification

The ability to selectively modify different parts of a molecule is crucial for scaffold diversification and the exploration of structure-activity relationships in drug discovery and materials science. This compound offers multiple handles for derivatization, including the p-tolyl aromatic ring and the ethyl ester group.

Introduction of Substituents on the p-Tolyl Aromatic Ring

The p-tolyl group provides a site for the introduction of additional functional groups through well-established aromatic substitution reactions. Electrophilic aromatic substitution, such as nitration, halogenation, or Friedel-Crafts acylation, can be employed to introduce a variety of substituents onto the aromatic ring, thereby modulating the electronic and steric properties of the molecule. smolecule.com For instance, the methyl group of the p-tolyl moiety can direct incoming electrophiles to the ortho and para positions.

Furthermore, the p-tolyl group can be synthesized from other substituted aromatic precursors. For example, a Suzuki-Miyaura cross-coupling reaction between a boronic acid derivative and a suitable aryl halide can be used to construct the p-tolyl ring with pre-installed functional groups. smolecule.com Research on related compounds has shown the feasibility of having different substituents on the phenyl ring. For example, the synthesis of (E)-2-(4-hydroxyphenyl)-3-p-tolylacrylaldehyde demonstrates that modifications on a phenyl ring within a similar structural framework are achievable. unm.edu

Functionalization of the Ester Group for New Derivatives

The ethyl ester functionality in this compound is a versatile handle for a wide range of chemical transformations. thieme-connect.de This group can be readily converted into other functional groups, providing access to a diverse library of new derivatives.

Standard synthetic methodologies can be applied for this purpose:

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-(p-tolyl)-2-oxobut-3-ynoic acid. This carboxylic acid can serve as a key intermediate for further modifications.

Amidation: The ester can be converted directly to an amide by reaction with an amine, or via the carboxylic acid using standard peptide coupling reagents. This allows for the introduction of a wide variety of N-substituents.

Reduction: The ester can be reduced to the corresponding primary alcohol, ethyl 2-hydroxy-4-(p-tolyl)but-3-yn-1-ol, using reducing agents such as lithium aluminum hydride.

Transesterification: The ethyl ester can be exchanged for other alkoxy groups by reaction with a different alcohol under acidic or basic catalysis.

These derivatization strategies allow for the fine-tuning of the molecule's properties, which is particularly important in the development of new materials and therapeutic agents. acs.org

Late-Stage Diversification of Complex Molecular Scaffolds

The strategic introduction of chemical diversity into intricate molecular frameworks at a late stage of a synthetic sequence is a cornerstone of modern medicinal chemistry and drug discovery. This approach allows for the rapid generation of analog libraries from a common advanced intermediate, enabling a thorough exploration of the structure-activity relationship (SAR). This compound and its derivatives have emerged as versatile reagents in this context, offering a unique combination of reactive functional groups that can be exploited for the derivatization of complex molecules.

One notable example involves the modification of the natural product diosgenin (B1670711), a complex steroidal sapogenin. The hydroxyl group of diosgenin can be esterified with an aryl-substituted but-3-ynoic acid derivative, followed by further transformations to yield novel spirostene-pyrazole conjugates. While the specific use of the p-tolyl derivative is part of a broader synthetic exploration, the reaction of diosgenin with oxalyl chloride and subsequently with various arylacetylenes, including a close analog, demonstrates the principle of late-stage functionalization. This process introduces a highly functionalized side chain onto the steroidal backbone, which can then be cyclized to form new heterocyclic rings. The reaction to form the intermediate ynedione proceeds with moderate to good yields, highlighting the utility of this method for diversifying complex natural product scaffolds. mdpi.com

The general scheme for the synthesis of steroidal ynediones from diosgenin is presented below:

| Entry | Arylacetylene Substituent | Product | Yield (%) |

| 1 | 4-Methoxy | (22R,25R)-spirost-5-en-3β-yl 2-oxo-4-(4-methoxyphenyl)but-3-ynoate | 35 |

| 2 | 4-Fluoro | (22R,25R)-spirost-5-en-3β-yl 2-oxo-4-(4-fluorophenyl)but-3-ynoate | 18 |

| 3 | 4-Ethyl | (22R,25R)-spirost-5-en-3β-yl 2-oxo-4-(4-ethylphenyl)but-3-ynoate | 25 |

| 4 | 3-Methyl | (22R,25R)-spirost-5-en-3β-yl 2-oxo-4-(3-methylphenyl)but-3-ynoate | 22 |

| Data sourced from a study on the synthesis of spirostene-pyrazole conjugates. mdpi.com |

Furthermore, the reactivity of the butenoate core itself provides a platform for diversification. For instance, ethyl (E)-2-diazo-3-(p-tolyl)but-3-enoate derivatives can undergo C–H functionalization reactions with other complex molecules. In a study involving 3-phenyl-3-hydroxyisoindolinone, a Brønsted acid-catalyzed reaction with various vinyldiazo compounds, including the ethyl ester with a p-tolyl substituent, led to the formation of highly functionalized but-3-enoate (B1239731) derivatives. This transformation creates a new carbon-carbon bond, effectively merging two complex scaffolds. The reaction proceeds with high diastereoselectivity and in excellent yields. thieme-connect.de

The following table summarizes the synthesis of various functionalized but-3-enoates:

| Entry | Aryl Group on Butenoate | Product | Yield (%) |

| 1 | Phenyl | Ethyl (E)-2-Diazo-4-(3-oxo-1-phenylisoindolin-1-yl)-3-phenylbut-3-enoate | 85 |

| 2 | 4-Trifluoromethylphenyl | Ethyl (E)-2-Diazo-4-(3-oxo-1-phenylisoindolin-1-yl)-3-(4-trifluoromethylphenyl)but-3-enoate | 86 |

| 3 | p-Tolyl | Ethyl (E)-2-Diazo-4-(3-oxo-1-phenylisoindolin-1-yl)-3-(p-tolyl)but-3-enoate | 85 |

| 4 | Naphthalen-2-yl | Ethyl (E)-2-Diazo-3-(naphthalen-2-yl)-4-(3-oxo-1-phenylisoindolin-1-yl)but-3-enoate | 86 |

| Data from a study on Brønsted acid-catalyzed C–H functionalization. thieme-connect.de |

These examples underscore the potential of this compound and related structures as powerful tools for the late-stage diversification of complex molecular scaffolds. The ability to introduce this building block onto existing complex cores, and to further react its versatile functional groups, provides a robust strategy for generating novel and diverse chemical entities for biological screening.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the carbon-hydrogen framework.

Proton (¹H) NMR for Structural Proton Assignment

Proton (¹H) NMR spectroscopy for Ethyl 2-oxo-4-(p-tolyl)but-3-ynoate, typically recorded in deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to each type of proton in the molecule. The aromatic protons of the p-tolyl group appear as two doublets in the downfield region of the spectrum. The doublet at approximately 7.58 ppm is assigned to the ortho-protons, while the doublet at around 7.23 ppm corresponds to the meta-protons, both with a coupling constant of J = 8.0 Hz. rsc.org The ethyl ester group exhibits a characteristic quartet at approximately 4.34 ppm for the methylene (B1212753) (-CH₂-) protons, coupled to the adjacent methyl protons with a coupling constant of J = 7.1 Hz. rsc.org These methyl (-CH₃) protons, in turn, appear as a triplet at around 1.35 ppm with the same coupling constant. rsc.org The methyl protons of the p-tolyl group are observed as a singlet at approximately 2.38 ppm. mdpi.com

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.58 | d | 8.0 | Ar-H (ortho) |

| 7.23 | d | 8.0 | Ar-H (meta) |

| 4.34 | q | 7.1 | -OCH₂CH₃ |

| 2.38 | s | - | Ar-CH₃ |

| 1.35 | t | 7.1 | -OCH₂CH₃ |

Note: Data is referenced from CDCl₃ solvent. rsc.orgmdpi.com

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of this compound. The spectrum displays distinct signals for each unique carbon atom in the molecule. The carbonyl carbons of the ester and ketone groups are typically found in the most downfield region. The aromatic carbons of the p-tolyl ring show a set of signals, with the quaternary carbon attached to the acetylenic group appearing at a distinct chemical shift. The carbons of the ethyl group and the methyl group on the aromatic ring also have characteristic resonances in the upfield region of the spectrum. This technique is invaluable for confirming the carbon skeleton and the presence of key functional groups.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 190.8 | C=O (ketone) |

| 167.6 | C=O (ester) |

| 146.0 | Ar-C (para) |

| 130.5 | Ar-C (ipso) |

| 129.7 | Ar-CH |

| 62.2 | -OCH₂CH₃ |

| 31.5 | - |

| 22.0 | Ar-CH₃ |

| 14.0 | -OCH₂CH₃ |

Note: Data is referenced from CDCl₃ solvent. Some assignments are based on related structures and require further confirmation.

Advanced 2D NMR Techniques for Connectivity and Stereochemistry

While ¹H and ¹³C NMR provide fundamental structural information, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unambiguously assigning all proton and carbon signals and establishing the connectivity between different parts of the molecule. A COSY spectrum would confirm the coupling between the ortho and meta protons on the p-tolyl ring, as well as the coupling between the methylene and methyl protons of the ethyl group. An HSQC spectrum would directly correlate each proton signal to its attached carbon, while an HMBC spectrum would reveal long-range correlations between protons and carbons, helping to piece together the entire molecular structure. These techniques are particularly useful for complex molecules where spectral overlap in 1D spectra can make assignments challenging.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands corresponding to the vibrational modes of specific bonds. A strong absorption band is expected in the range of 2200-2260 cm⁻¹, which is characteristic of the C≡C triple bond stretching vibration of the alkyne. The carbonyl groups of the ester and the α-keto group will give rise to strong, distinct stretching vibrations, typically in the region of 1680-1750 cm⁻¹. semanticscholar.org The C-O stretching of the ester will also be visible, usually in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the ethyl and methyl groups will appear just below 3000 cm⁻¹. ut.ac.ir The presence of these characteristic peaks provides clear evidence for the key functional groups within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The conjugated system in this compound, which includes the p-tolyl ring, the carbon-carbon triple bond, and the α-keto ester moiety, is expected to give rise to distinct absorption bands in the UV-Vis spectrum. The π → π* transitions of the aromatic ring and the conjugated system are likely to appear as strong absorptions in the ultraviolet region. The n → π* transition associated with the carbonyl groups may also be observed, typically as a weaker absorption at a longer wavelength. The exact position and intensity of these absorption maxima are influenced by the extent of conjugation and the solvent used for the measurement.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and investigating the fragmentation pattern of this compound. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would confirm the compound's molecular weight of 216.23 g/mol . bldpharm.com High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum can provide valuable structural information. Common fragmentation pathways would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, cleavage of the bond between the carbonyl groups, and fragmentation of the tolyl group, leading to characteristic fragment ions that help to piece together the molecular structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound, with the molecular formula C₁₃H₁₂O₃, HRMS provides an exact mass that can distinguish it from other compounds with the same nominal mass.

The theoretical exact mass is a calculated value based on the masses of the most abundant isotopes of the constituent atoms. This calculated value is then compared against the experimentally determined mass from the HRMS instrument. A close match between the theoretical and found values confirms the elemental composition. While specific HRMS data for the title compound is not prevalent in the cited literature, the technique is routinely applied to its precursors and analogues. For instance, in the synthesis of related complex molecules, HRMS is used to confirm the elemental composition of key intermediates and final products. rsc.orgumich.edu The analysis of a closely related structure, 1-Ethoxy-1-oxo-4-(p-tolyl)but-3-yn-2-yl 2-iodobenzoate, was confirmed using HRMS, demonstrating the utility of this technique for this class of compounds. epfl.ch

Table 1: Calculated and Reported HRMS Data for a Related p-Tolyl Derivative

| Compound Name | Molecular Formula | Adduct | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|---|

| 1-Ethoxy-1-oxo-4-(p-tolyl)but-3-yn-2-yl 2-iodobenzoate | C₂₀H₁₅IO₄ | [M+Na]⁺ | 480.9907 | 480.9910 | epfl.ch |

| This compound | C₁₃H₁₂O₃ | [M+H]⁺ | 217.0859 | N/A | Calculated |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique frequently coupled with mass spectrometry (MS) that is particularly useful for analyzing relatively polar, and thermally fragile molecules without causing significant fragmentation. semanticscholar.org In the context of this compound and its derivatives, ESI-MS is typically used to identify the protonated molecular ion [M+H]⁺ or adducts with sodium [M+Na]⁺ or other cations. semanticscholar.orgthieme-connect.de

This method is instrumental in confirming the molecular weight of synthesized compounds. For example, ESI-MS analysis of various substituted ethyl 3-oxo-3-(p-tolyl)propanoate derivatives consistently shows the formation of [M+H]⁺ and [M+Na]⁺ ions, which serves to verify their successful synthesis before proceeding with further reactions or analyses. semanticscholar.org Similarly, HRMS analysis of related diazo compounds derived from p-tolyl structures utilizes ESI as the ionization source to generate the ions for exact mass measurement. thieme-connect.de

Elemental Analysis for Empirical Formula Determination

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within a pure sample. This data is used to determine the empirical formula of a compound, which can then be compared with the molecular formula proposed by other methods like mass spectrometry.

For this compound (C₁₃H₁₂O₃), the theoretical elemental composition can be calculated precisely. Experimental values obtained from an elemental analyzer for a purified sample must fall within a narrow margin of error (typically ±0.4%) of these theoretical values to validate the compound's purity and proposed formula. This technique has been applied to confirm the composition of complex derivatives, such as Ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate, underscoring its importance in the characterization of novel compounds containing the p-tolyl moiety. researchgate.net

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Count | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 13 | 72.21% |

| Hydrogen | H | 1.008 | 12 | 5.59% |

| Oxygen | O | 15.999 | 3 | 22.20% |

X-ray Crystallography for Definitive Molecular Structure Elucidation

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure, including bond lengths, bond angles, and stereochemistry, can be generated.